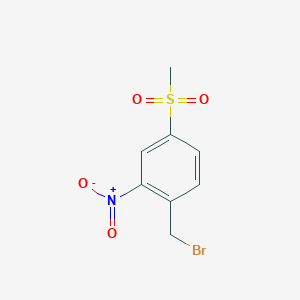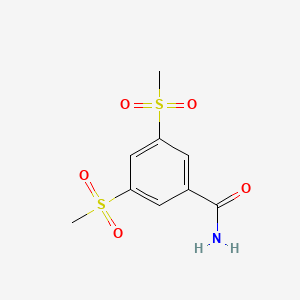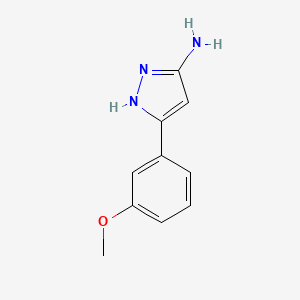
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Vue d'ensemble
Description
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis of Heterocyclic Compounds : Pyrazole and 1,2,4-triazole derivatives, including compounds similar to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, play a significant role in modern medicine and pharmacy due to their chemical modifiability and pharmacological potential. The synthesis of these compounds involves various chemical processes, and their structures are confirmed through NMR, infrared spectra, and chromatography. Such compounds show promise in biological applications, especially in influencing the activity of 14α-demethylase lanosterol, suggesting potential antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).
Biological and Pharmacological Potential
- Cytotoxicity Studies : Derivatives of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, structurally related to this compound, have been synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Structural and Chemical Analysis
- Crystallography and Molecular Structure : Studies on crystallographic structure and molecular interactions, such as hydrogen-bonded chains in compounds similar to this compound, provide insights into the molecular conformation, stability, and potential interactions with biological targets. For instance, X-ray analysis has been essential in determining the unambiguous structure of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activity : Pyrazoline derivatives, similar to this compound, have been synthesized and evaluated for their toxicity and antioxidant activity. These studies are crucial in exploring the potential use of these compounds in treating infections and oxidative stress-related conditions (Jasril, Teruna, Aisyah, Nurlaili, & Hendra, 2019).
Synthesis for Specific Applications
- Directed Synthesis for Specific Activities : The synthesis of pyrazole-based compounds, including those structurally similar to this compound, is often directed towards specific pharmacological or biological activities. For example, the synthesis of Schiff bases using related compounds has shown significant antimicrobial activity, which is a critical area of research in drug development (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Nonlinear Optical Properties
- Nonlinear Optical Activity : Compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, related to this compound, exhibit nonlinear optical properties, making them interesting subjects in the field of material science and optoelectronics (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research into pyrazole derivatives is a rapidly growing field, with potential applications in medicinal chemistry, agriculture, and materials science . Future research could explore the synthesis of new pyrazole derivatives, their potential biological activities, and their physical and chemical properties .
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRHWGYZQAKQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395880 | |
| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96799-04-1 | |
| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96799-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



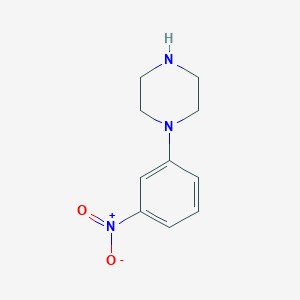
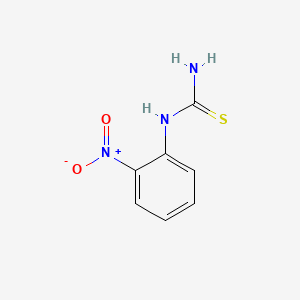
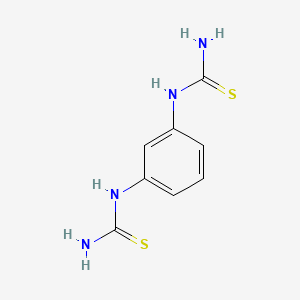
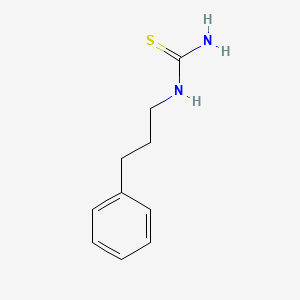





![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)
![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)
